![molecular formula C10H7NO3S B2498407 (5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 934394-89-5](/img/structure/B2498407.png)
(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives within the TZD scaffold, including compounds similar to "(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione," often involves strategic structural modifications to enhance biological activity. Studies highlight the significance of the TZD scaffold in designing molecules for various biological targets. For instance, compounds showing potent activity as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors were derived from the TZD framework, indicating the scaffold's adaptability in medicinal chemistry (Verma et al., 2019).
Molecular Structure Analysis
The TZD scaffold's molecular structure is pivotal for its biological activity, with variations in substituents leading to different pharmacological profiles. Research into the structural representations and stability of 1,3-thiazolidin-4-one derivatives, including those resembling our compound of interest, underscores the importance of molecular configuration in determining biological potential (Santos et al., 2018).
Chemical Reactions and Properties
TZDs undergo various chemical reactions, allowing for the synthesis of diverse derivatives with significant biological activities. Modifications at key positions of the TZD nucleus, such as the N-3 and the active methylene at C-5, have been extensively explored to develop antimicrobial, anticancer, and antidiabetic agents, showcasing the chemical versatility of the TZD scaffold (Singh et al., 2022).
Physical Properties Analysis
The physical properties of TZD derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular configuration and substituents. These properties are critical for the compound's biological activity and pharmaceutical application, although specific data on "(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione" are not directly discussed in the available literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with enzymes, define the therapeutic potential of TZD derivatives. The presence of the thiazolidinedione ring contributes to various biological activities, including acting on metabolic pathways and cancer signaling mechanisms, highlighting the chemical's broad utility in drug design (Mughal et al., 2015).
Applications De Recherche Scientifique
Corrosion Inhibition
- Thiazolidinedione Derivatives as Corrosion Inhibitors : A study explored thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. The inhibitors showed increased efficiency with concentration and were found to be mixed-type inhibitors. They adhered to the steel surface according to the Langmuir adsorption isotherm, and their properties were also analyzed through quantum chemical studies (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
- Antimicrobial Evaluation of Pyrazolo-Thiazolyl Alkoxy-1H-Isoindole-1,3(2H)-Dione Derivatives : A study conducted on derivatives of 1,3-thiazolidine-2,4-dione showed significant antibacterial activities against various bacteria and antifungal activities against fungi (Jat, Salvi, Talesara, & Joshi, 2006).
Aldose Reductase Inhibition
- Aldose Reductase Inhibitory Activity : A study identified a derivative of 5-(arylidene)thiazolidine-2,4-dione as a potent aldose reductase inhibitor, potentially useful for managing diabetic complications (Sever et al., 2021).
Synthesis and Structural Studies
- Synthesis of Derivatives and Structural Analysis : Research on the synthesis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones and their structural confirmation through various spectroscopic methods was conducted, highlighting the compound's versatility in creating various derivatives (Popov-Pergal et al., 2010).
Antidiabetic Agents
- Thiazolidine-2,4-Dione Derivatives as Antidiabetic Agents : A study synthesized derivatives of thiazolidine-2, 4-dione with various substituents, showing pronounced activities as aldose reductase inhibitors, a key enzyme in diabetic complications (Sohda et al., 1982).
Anticancer Activity
- In Vitro Antiproliferative Activity Against Human Cancer Cell Lines : Research into novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives demonstrated potent antiproliferative activity on various carcinoma cell lines, suggesting potential in cancer treatment (Chandrappa et al., 2008).
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. For example, in the case of thiazolidinediones used as antidiabetic drugs, they work by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism .
Orientations Futures
Propriétés
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVCHFDGJEVTB-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
CAS RN |
6325-94-6 | |
| Record name | 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



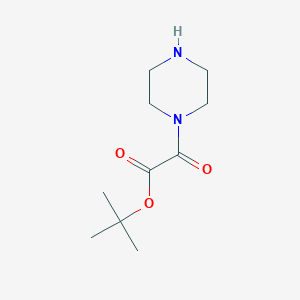
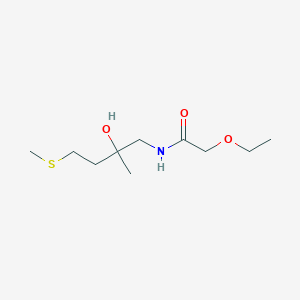
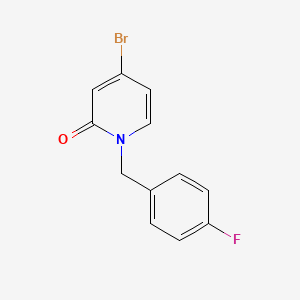
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

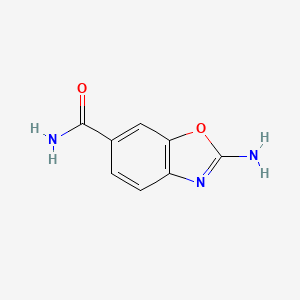
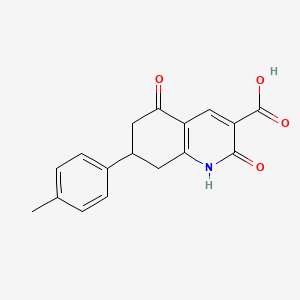
![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)
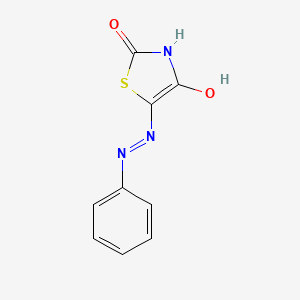
![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)